N-(2-Amino-3-fluorophenyl)methanesulfonamide
Description
N-(2-Amino-3-fluorophenyl)methanesulfonamide (CAS: 156522-13-3, molecular formula: C₇H₉FN₂O₂S) is a fluorinated aromatic sulfonamide derivative. Its structure comprises a benzene ring substituted with an amino group (-NH₂) at position 2, a fluorine atom at position 3, and a methanesulfonamide group (-SO₂NHCH₃) attached to the aromatic ring. This compound is of interest in medicinal chemistry due to the sulfonamide moiety’s role in enzyme inhibition and bioactivity modulation .
Properties
IUPAC Name |
N-(2-amino-3-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O2S/c1-13(11,12)10-6-4-2-3-5(8)7(6)9/h2-4,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPMRHXYRQKTGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C(=CC=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601244766 | |
| Record name | Methanesulfonamide, N-(2-amino-3-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601244766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1951441-66-9 | |
| Record name | Methanesulfonamide, N-(2-amino-3-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951441-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanesulfonamide, N-(2-amino-3-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601244766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approach
The predominant method for preparing N-(2-Amino-3-fluorophenyl)methanesulfonamide involves the reaction of 2-amino-3-fluoroaniline with methanesulfonyl chloride. This reaction is generally conducted in the presence of a base to neutralize the hydrochloric acid generated during the sulfonylation process. Triethylamine is commonly used as the base.
Typical reaction parameters include:
| Parameter | Details |
|---|---|
| Starting material | 2-amino-3-fluoroaniline |
| Sulfonylating agent | Methanesulfonyl chloride |
| Base | Triethylamine (or similar organic base) |
| Solvent | Dichloromethane or other aprotic organic solvents |
| Temperature | Room temperature to mild heating (up to ~40°C) |
| Reaction time | Several hours (typically 2–6 hours) |
The reaction proceeds via nucleophilic attack of the aniline nitrogen on the sulfonyl chloride, forming the sulfonamide bond. The base scavenges the released HCl, preventing side reactions and driving the reaction to completion.
Detailed Procedure Summary
- The 2-amino-3-fluoroaniline is dissolved in anhydrous dichloromethane under inert atmosphere (e.g., nitrogen).
- Triethylamine is added slowly to the solution to act as an acid scavenger.
- Methanesulfonyl chloride is added dropwise at low temperature or room temperature.
- The mixture is stirred for several hours to ensure complete conversion.
- After reaction completion (monitored by TLC or HPLC), the mixture is quenched with water or aqueous ammonium chloride.
- The organic layer is separated, washed, dried over sodium sulfate, and concentrated.
- The crude product is purified by recrystallization or column chromatography to yield the pure sulfonamide.
Alternative and Advanced Preparation Methods
Industrial Scale Considerations
Industrial synthesis generally follows the same chemical route but optimizes parameters for yield, cost, and environmental safety. Continuous flow reactors and automated control of temperature and reagent addition improve reproducibility and scalability.
Research Findings and Data Summary
| Aspect | Details |
|---|---|
| Molecular formula | C7H9FN2O2S |
| Molecular weight | Approximately 204.22 g/mol |
| Key functional groups | Amino group (-NH2), Fluorine substituent, Methanesulfonamide group (-SO2NH2) |
| Reaction yield (typical) | 70–90% depending on purity and scale |
| Purification methods | Column chromatography, recrystallization |
| Solvent choice impact | Dichloromethane preferred for solubility and reaction control |
| Base choice impact | Triethylamine commonly used; alternative bases may affect reaction rate and purity |
| Reaction monitoring | Thin-layer chromatography (TLC), High-performance liquid chromatography (HPLC) |
Summary Table of Preparation Methods
| Method | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Direct sulfonylation | 2-amino-3-fluoroaniline + methanesulfonyl chloride, triethylamine, DCM, RT | Straightforward, high yield | Requires careful moisture control |
| Copper-catalyzed sulfonamide synthesis | Sulfonyl azide, terminal alkyne, CuBr catalyst, triethylamine, DCE/DCM, 80°C | Diversity-oriented, mild conditions | More complex, less direct for this compound |
| Industrial scale batch process | Similar to lab-scale but with optimized flow reactors and automated controls | Scalable, reproducible | Requires investment in equipment |
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-3-fluorophenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce various amines .
Scientific Research Applications
N-(2-Amino-3-fluorophenyl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Amino-3-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The amino and fluorine groups play a crucial role in its binding affinity and specificity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of sulfonamide derivatives are highly dependent on substituent patterns. Below is a comparative analysis of N-(2-Amino-3-fluorophenyl)methanesulfonamide and related compounds:
Table 1: Structural and Functional Comparison of Selected Methanesulfonamide Derivatives
Key Observations:
- Bioactivity: Sulfentrazone metabolites (e.g., DMS) exhibit herbicidal activity due to the triazolone ring, contrasting with the target compound’s focus on amino-fluorophenyl interactions .
- Pharmaceutical Relevance : Dronedarone’s benzofuran core and extended alkyl chains contrast with the simpler aromatic structure of the target compound, highlighting divergent therapeutic applications .
Computational and Experimental Findings
- Molecular Conformation : Computational studies on N-(2-methylphenyl)methanesulfonamide analogues reveal that electron-withdrawing substituents (e.g., -F) stabilize the sulfonamide group via resonance, enhancing thermal stability .
- Antiviral Potential: Docking studies identified methanesulfonamide derivatives, including N-(3-substituted phenyl) variants, as candidates for antiviral drug development, though the target compound’s specific activity remains understudied .
- Synthetic Accessibility : Derivatives with halogens (e.g., -Cl, -F) are synthesized via nucleophilic aromatic substitution, whereas bulky groups (e.g., tert-butyl) require multi-step routes, impacting scalability .
Physicochemical Properties
Table 2: Solubility and Stability Data
Biological Activity
N-(2-Amino-3-fluorophenyl)methanesulfonamide is a sulfonamide compound recognized for its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₇H₈FNO₂S and a molecular weight of 204.22 g/mol. The compound features a sulfonamide group attached to a phenyl ring with an amino group and a fluorine atom, which significantly influence its reactivity and biological interactions.
The biological activity of this compound primarily involves its role as an inhibitor of autotaxin , an enzyme associated with cancer progression and inflammation. Autotaxin catalyzes the production of lysophosphatidic acid (LPA), a lipid mediator involved in various cellular processes, including cell proliferation, migration, and survival. By inhibiting autotaxin, this compound may modulate these pathways, offering therapeutic potential against inflammatory diseases and cancers.
Binding Affinity Studies
Research indicates that the amino and fluorine groups enhance the compound's binding affinity to target enzymes. Interaction studies have utilized techniques such as:
- Surface Plasmon Resonance (SPR)
- Isothermal Titration Calorimetry (ITC)
These methods help elucidate the compound's mechanism of action and guide further optimization efforts for therapeutic applications.
Anticancer Properties
This compound has shown promise in cancer therapy due to its ability to inhibit autotaxin. This inhibition may lead to reduced LPA levels, thereby hindering cancer cell proliferation and metastasis. Studies have demonstrated that structural modifications can enhance its inhibitory potency against autotaxin, making it a candidate for developing novel anticancer agents.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by potentially modulating pathways involved in inflammation. Its ability to inhibit autotaxin suggests it could reduce inflammatory responses, making it relevant for treating conditions like arthritis or chronic inflammatory diseases.
Antimicrobial Activity
Preliminary studies indicate that this compound may possess antimicrobial activity. While specific mechanisms remain under investigation, its structural characteristics suggest potential interactions with microbial targets.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| N-(2-Amino-4-fluorophenyl)methanesulfonamide | Fluorine at different position | Potentially different binding affinities |
| N-(3-Amino-4-fluorophenyl)methanesulfonamide | Positional isomer with variations in reactivity | Variability in biological effects |
These comparisons highlight how slight modifications can significantly impact biological activity and therapeutic potential.
Case Studies and Research Findings
- Autotaxin Inhibition : A study demonstrated that derivatives of this compound exhibited increased potency against autotaxin compared to earlier sulfonamide compounds. This study emphasized the importance of structural optimization in enhancing biological activity.
- Anti-inflammatory Research : Investigations into the anti-inflammatory effects revealed that compounds similar to this compound could effectively reduce markers of inflammation in animal models, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Evaluation : Initial antimicrobial assays indicated that this compound could inhibit the growth of certain bacterial strains, warranting further exploration into its use as an antimicrobial agent.
Q & A
Basic: What are the recommended synthetic routes for N-(2-Amino-3-fluorophenyl)methanesulfonamide in academic laboratories?
Methodological Answer:
A key method involves copper-catalyzed N-arylation under ligand-free conditions. Methanesulfonamide derivatives react with aryl bromides (e.g., 2-fluoroaniline derivatives) using CuI as a catalyst in DMSO at 80–100°C. Optimize reaction time (12–24 hours) and monitor progress via TLC or HPLC. Post-reaction, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Basic: How is the structural integrity of this compound validated post-synthesis?
Methodological Answer:
Use multi-spectral analysis :
- 1H/13C NMR : Confirm aromatic proton environments (δ 6.8–7.5 ppm for fluorophenyl groups) and sulfonamide NH/amine NH2 signals (δ 4.5–5.5 ppm).
- IR Spectroscopy : Identify S=O stretches (~1350–1150 cm⁻¹) and N–H bends (~1600 cm⁻¹).
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]+ at m/z 218.2) and fragmentation patterns.
- Elemental Analysis : Ensure <0.5% deviation in C, H, N, S content .
Advanced: How can computational chemistry aid in predicting the electronic properties of this compound?
Methodological Answer:
Apply Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets to:
- Calculate HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic/electrophilic sites).
- Simulate UV-Vis spectra by modeling π→π* and n→π* transitions (e.g., λmax ~270–320 nm).
- Analyze molecular electrostatic potential (MEP) maps to identify regions prone to hydrogen bonding or electrophilic attack .
Advanced: What experimental strategies resolve contradictory spectroscopic data during characterization?
Methodological Answer:
- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., N-(2-fluorophenyl)methanesulfonamide derivatives) .
- Impurity Profiling : Use HPLC-PDA (C18 column, acetonitrile/water mobile phase) to detect byproducts (e.g., unreacted aryl bromides or over-arylated species).
- Crystallography : If single crystals are obtainable, perform X-ray diffraction to resolve ambiguities in bond lengths/angles .
Advanced: How to optimize reaction conditions for scaling this compound synthesis?
Methodological Answer:
- Catalyst Screening : Test CuI, CuBr, or CuCl at 5–10 mol% to balance cost and efficiency.
- Solvent Effects : Compare DMSO, DMF, and DMAc for solubility and reaction rate.
- Temperature Gradients : Use microwave-assisted synthesis (80–120°C) to reduce time.
- Workflow : Employ Design of Experiments (DoE) to model interactions between variables (e.g., temperature, catalyst loading) .
Advanced: What methodologies are effective for impurity profiling in sulfonamide derivatives?
Methodological Answer:
- HPLC-UV/HRMS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile (gradient: 5–95% over 30 min). Monitor at 254 nm.
- Reference Standards : Synthesize potential impurities (e.g., di-arylated byproducts) for spiking experiments.
- LC-QTOF-MS : Identify unknown impurities via exact mass (<5 ppm error) and isotopic patterns .
Advanced: How to address low yields in the N-arylation of methanesulfonamide derivatives?
Methodological Answer:
- Substrate Preactivation : Protect the amine group (e.g., Boc or Fmoc) to prevent side reactions.
- Catalyst-Ligand Systems : Explore bidentate ligands (e.g., 1,10-phenanthroline) to stabilize Cu(I) intermediates.
- Microwave Irradiation : Enhance reaction kinetics by reducing time (4–8 hours vs. 24 hours conventional) .
Advanced: What are the best practices for stability testing of this compound under varying conditions?
Methodological Answer:
- Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 1–4 weeks.
- Analytical Monitoring : Use UPLC-PDA to track degradation products (e.g., hydrolyzed sulfonamides or fluorophenyl oxidation).
- Kinetic Modeling : Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
